![molecular formula C11H13ClF3NO2 B8214818 2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B8214818.png)
2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride is a synthetic organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl-substituted phenyl ring, and an acetic acid moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde is then subjected to a Grignard reaction with dimethylamine and a suitable Grignard reagent to form the intermediate 2-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]ethanol.
Oxidation: The intermediate is oxidized using an oxidizing agent such as Jones reagent or PCC (Pyridinium chlorochromate) to yield the desired acetic acid derivative.
Hydrochloride Formation: Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Jones reagent, PCC.
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride is utilized in various fields:
Chemistry: As a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological conditions.
Industry: Employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of target proteins and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity.
2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride: The trifluoromethyl group is positioned differently, which can affect the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group at the meta position on the phenyl ring in 2-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride imparts unique electronic and steric properties, distinguishing it from other similar compounds. This structural feature can enhance its stability and specificity in biochemical applications.
Properties
IUPAC Name |
2-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-15(2)9(10(16)17)7-4-3-5-8(6-7)11(12,13)14;/h3-6,9H,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYORZLQLJQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
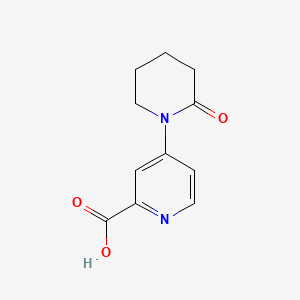
![1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8214745.png)
![1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8214756.png)
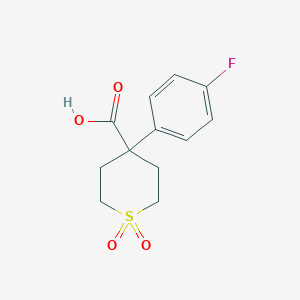
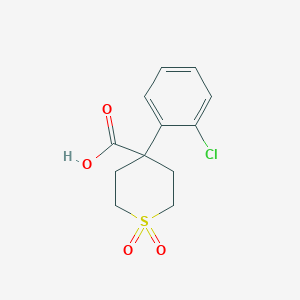
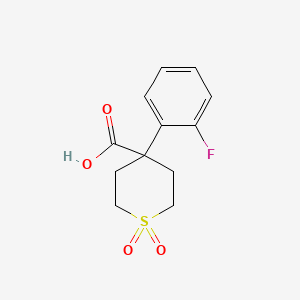
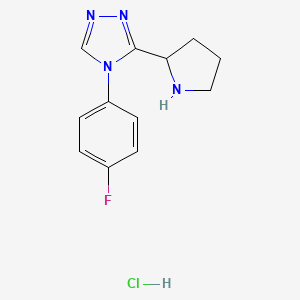
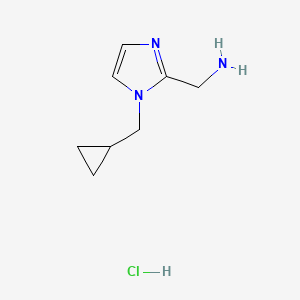

![4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride](/img/structure/B8214794.png)
![5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride](/img/structure/B8214797.png)
amine dihydrochloride](/img/structure/B8214801.png)
![Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride](/img/structure/B8214806.png)
amine dihydrochloride](/img/structure/B8214811.png)
